molecular formula C15H20Cl2N2 B11830982 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane CAS No. 918652-95-6

3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B11830982
CAS No.: 918652-95-6
M. Wt: 299.2 g/mol
InChI Key: DTJZUJRFRZODRN-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-3,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane core with a 3,4-dichlorophenyl group and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5One common method involves the reaction of 3,4-dichloroaniline with a suitable spirocyclic precursor under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the spirocyclic structure and the incorporation of the 3,4-dichlorophenyl group .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the spirocyclic core, while substitution reactions can introduce new functional groups at the dichlorophenyl moiety .

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane is unique due to the presence of the 3,4-dichlorophenyl group, which imparts specific chemical and biological properties.

Properties

CAS No.

918652-95-6

Molecular Formula

C15H20Cl2N2

Molecular Weight

299.2 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C15H20Cl2N2/c16-13-2-1-12(11-14(13)17)19-9-5-15(6-10-19)3-7-18-8-4-15/h1-2,11,18H,3-10H2

InChI Key

DTJZUJRFRZODRN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CC2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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